(4Z)-2-(3-bromophenyl)-4-[(2E)-but-2-en-1-ylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE is a complex organic compound that features a bromophenyl group, a butenylidene moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions. The bromophenyl group can be introduced via bromination reactions, while the butenylidene moiety can be added through aldol condensation or similar reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the oxazole ring can interact with biological macromolecules. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bromophenyl derivatives and oxazole-containing molecules. Examples include:
- 2-(3-BROMOPHENYL)-1,3-OXAZOLE
- 4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE
Uniqueness
2-(3-BROMOPHENYL)-4-[(Z,2E)-2-BUTENYLIDENE]-1,3-OXAZOL-5-ONE is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of both the bromophenyl group and the butenylidene moiety within the oxazole ring system distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H10BrNO2 |
---|---|
Molecular Weight |
292.13 g/mol |
IUPAC Name |
(4Z)-2-(3-bromophenyl)-4-[(E)-but-2-enylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H10BrNO2/c1-2-3-7-11-13(16)17-12(15-11)9-5-4-6-10(14)8-9/h2-8H,1H3/b3-2+,11-7- |
InChI Key |
AOMSWKFIDOUWCG-ICVSQMLFSA-N |
Isomeric SMILES |
C/C=C/C=C\1/C(=O)OC(=N1)C2=CC(=CC=C2)Br |
Canonical SMILES |
CC=CC=C1C(=O)OC(=N1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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